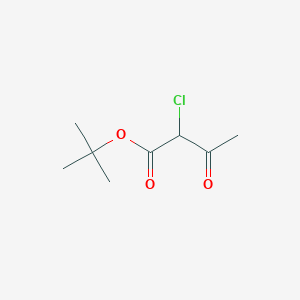

tert-Butyl 2-chloro-3-oxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHHPFWQCBJKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540479 | |

| Record name | tert-Butyl 2-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7304-72-5 | |

| Record name | tert-Butyl 2-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-chloro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 2-chloro-3-oxobutanoate: A Strategic Building Block for Heterocyclic Synthesis

[1]

Executive Summary

This compound (CAS 7304-72-5 ) is a specialized

Chemical Identity & Physical Properties[1][4][5][6][7]

Distinction Note: It is crucial to distinguish this compound (

| Property | Data |

| IUPAC Name | This compound |

| Common Names | tert-Butyl 2-chloroacetoacetate; |

| CAS Number | 7304-72-5 |

| Molecular Formula | |

| Molecular Weight | 192.64 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~80–85 °C at 10 mmHg (Decomposes at atmospheric pressure) |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; immiscible with water |

| Stability | Acid Sensitive: Decomposes to acetone, |

Synthesis & Preparation Protocol

The preparation of this compound requires precise temperature control to prevent the acid-catalyzed cleavage of the tert-butyl group by the HCl byproduct.[1]

Protocol: Chlorination of tert-Butyl Acetoacetate

Reagents: tert-Butyl acetoacetate (1.0 eq), Sulfuryl chloride (

-

Setup: Charge a dry 3-neck round-bottom flask with tert-butyl acetoacetate and anhydrous DCM (0.5 M concentration). Cool the solution to 0 °C under an inert nitrogen atmosphere.

-

Addition: Dropwise add sulfuryl chloride over 30–60 minutes. Maintain internal temperature below 5 °C . The reaction is exothermic and evolves HCl gas and

.[1]-

Expert Tip: A slight nitrogen sweep helps remove HCl gas, reducing the risk of ester cleavage.[1]

-

-

Reaction: Stir at 0 °C for 2 hours. Monitor by TLC or GC.[1]

-

Workup (Critical):

-

Purification: Concentrate under reduced pressure at < 40 °C . The crude oil is often sufficiently pure (>95%) for subsequent cyclizations.[1] If necessary, purify via rapid vacuum distillation or flash chromatography (Silica, Hexane/EtOAc) with 1% triethylamine to buffer the silica.

Reactivity Profile: The Hantzsch Thiazole Synthesis

The core utility of this compound lies in its reactivity with thioamides and thioureas.[1] The

Mechanism of Action

-

Nucleophilic Displacement: The sulfur atom of the thioamide/thiourea attacks the

-carbon, displacing the chloride ion ( -

Cyclization: The nitrogen atom of the thioamide attacks the ketone carbonyl.[1]

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.[1]

Diagram: Reaction Pathway

Figure 1: Synthesis pathway from acetoacetate to aminothiazole derivative via the

Applications in Drug Discovery

Synthesis of Febuxostat Intermediates

While Febuxostat itself contains a thiazole core, this compound is frequently used to synthesize analogs or related xanthine oxidase inhibitors.[1]

-

Reaction: Condensation with 4-hydroxythiobenzamide derivatives.[1]

-

Advantage: The tert-butyl ester allows for the final carboxylic acid deprotection using TFA/DCM at room temperature, avoiding the harsh hydrolysis conditions (NaOH/Heat) required for ethyl esters, which might damage sensitive functional groups on the aryl ring.[1]

Orthogonal Protection in Peptidomimetics

In multi-step synthesis involving amino acids, this intermediate allows the construction of a thiazole ring with a masked acid (the tert-butyl ester).[1]

Safety and Handling Guide

Hazards

-

Lachrymator: Like most

-halo ketones, this compound is a potent lachrymator.[1] It causes severe eye and respiratory irritation.[1] Always handle in a functioning fume hood. -

Corrosive: Causes skin burns.[1]

-

Pressure Build-up: Decomposition releases isobutylene gas.[1] Do not store in hermetically sealed vessels for long periods without stabilization.[1]

Storage

-

Temperature: Store at 2–8 °C.

-

Stabilization: Can be stored over a small amount of anhydrous

or with copper turnings to scavenge trace acid and prevent autocatalytic decomposition.[1]

References

-

ChemicalBook. (2025).[1] this compound Properties and CAS 7304-72-5. Link

-

BLD Pharm. (2025).[1] Product Datasheet: this compound. Link

-

Google Patents. (2018).[1] CN108358866B - Preparation method of febuxostat intermediate.[1] (Describes the use of 2-chloroacetoacetate in thiazole synthesis). Link

-

Organic Syntheses. (1953).[1] General method for alpha-chlorination of beta-keto esters. Coll. Vol. 4, p. 162.[1] (Foundational protocol adapted for tert-butyl esters). Link

Sources

- 1. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7304-72-5 CAS Manufactory [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl acetoacetate | CAS#:1694-31-1 | Chemsrc [chemsrc.com]

- 6. Product Name Index | Ambeed [ambeed.com]

- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

A Comprehensive Technical Guide to tert-Butyl Chloroacetate: Structure, Synthesis, and Applications in Modern Drug Discovery

A Note on Chemical Nomenclature: This guide focuses on tert-butyl chloroacetate (CAS RN: 107-59-5), a widely utilized and well-documented chemical intermediate. The initial topic of "tert-butyl 2-chloroacetoacetate" is not a commonly recognized or commercially available compound in major chemical databases. Given the structural similarities in naming, this guide has been structured to address the likely intended subject, providing in-depth technical information for researchers, scientists, and drug development professionals on the scientifically established and industrially relevant tert-butyl chloroacetate.

Executive Summary

tert-Butyl chloroacetate is a pivotal building block in organic synthesis, prized for its unique combination of a sterically hindered ester and a reactive alkyl halide. This dual functionality allows for its strategic incorporation into complex molecular architectures, making it an invaluable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides a detailed exploration of its molecular structure, spectroscopic signature, synthesis protocols, and key applications, with a focus on providing actionable insights for laboratory and process development settings.

Molecular Structure and Physicochemical Properties

The molecular integrity of a reagent is paramount to its reactivity and performance in a synthetic route. tert-Butyl chloroacetate is a colorless to pale yellow liquid with a characteristic odor.[1] Its structure is defined by a chloroacetate core esterified with a bulky tert-butyl group.

Table 1: Physicochemical and Spectroscopic Identifiers for tert-Butyl Chloroacetate

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 2-chloroacetate | [2][3] |

| CAS Number | 107-59-5 | [3][4] |

| Molecular Formula | C₆H₁₁ClO₂ | [3][4] |

| Molecular Weight | 150.60 g/mol | [2][4] |

| Appearance | Clear colorless to yellow liquid | [5][6] |

| Boiling Point | 48-49 °C @ 11 mmHg (1.46 kPa) | [4][5] |

| Density | 1.053 g/mL | [5] |

| Solubility | Insoluble in water (<0.1 g/L at 20°C); Soluble in organic solvents like ethanol and ether. | [4][5] |

| SMILES | CC(C)(C)OC(=O)CCl | [3][4] |

| InChIKey | KUYMVWXKHQSIAS-UHFFFAOYSA-N | [3][7] |

Spectroscopic Characterization

The identity and purity of tert-butyl chloroacetate are unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is simple and highly characteristic. It displays two singlets: one at approximately 1.49 ppm corresponding to the nine equivalent protons of the tert-butyl group, and another at approximately 4.05 ppm for the two protons of the chloromethyl group (Cl-CH₂).[7] The integration of these peaks (9:2 ratio) is a key purity indicator.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides further structural confirmation, showing distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon adjacent to the chlorine, and the carbonyl carbon of the ester.[2][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1750 cm⁻¹, characteristic of the C=O (carbonyl) stretching of the ester group. Additional key signals include C-O stretching and the C-Cl stretching vibrations.[2][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z 150 and 152 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is a key fragmentation signature.[2]

Synthesis Methodologies

The industrial and laboratory-scale synthesis of tert-butyl chloroacetate is well-established, with several reliable methods available. The choice of method often depends on scale, available starting materials, and desired purity.

Method A: Esterification using Chloroacetyl Chloride

This classic method involves the reaction of tert-butanol with chloroacetyl chloride in the presence of a base, such as N,N-dimethylaniline, to scavenge the HCl byproduct.[6][10] The temperature must be carefully controlled to prevent side reactions.[6]

Caption: Workflow for the synthesis of tert-Butyl Chloroacetate via esterification.

Method B: Acid-Catalyzed Addition to Isobutene

A more atom-economical approach involves the direct addition of chloroacetic acid to isobutene. This reaction can be performed under pressure at elevated temperatures (80-110 °C) without a catalyst, or at lower temperatures (20-35 °C) using a strong acid catalyst like a cation exchange resin.[11][12] This method avoids the formation of corrosive HCl gas.

Step-by-Step Protocol (Catalytic Method): [11]

-

Preparation: Dissolve chloroacetic acid completely in a suitable solvent such as dichloromethane.

-

Reaction Setup: Pump the solution into a reactor containing a strong acid ion-exchange resin.

-

Addition of Isobutene: Introduce isobutene gas into the reactor over a period of 6-10 hours while maintaining the temperature between 20-35 °C.

-

Workup: The resulting crude product is transferred to a distillation column for purification.

-

Purification: Dichloromethane is removed first, followed by the collection of the pure tert-butyl chloroacetate fraction via vacuum distillation.

Applications in Pharmaceutical Synthesis

The utility of tert-butyl chloroacetate in drug development stems from its ability to act as a versatile C₂ building block. The ester group can serve as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions, while the C-Cl bond provides a reactive site for nucleophilic substitution.

Role as a Key Intermediate

tert-Butyl chloroacetate is a critical intermediate in the production of numerous APIs.[13] Its structure allows for precise chemical modifications, making it invaluable in complex, multi-step syntheses of therapeutic agents, including anti-inflammatory drugs and antibiotics.[13]

The Darzens Glycidic Ester Condensation

A classic and powerful application is its use in the Darzens condensation to form glycidic esters.[12] These esters are important intermediates themselves, as they can be converted into aldehydes or ketones with an extended carbon chain, a frequent requirement in the synthesis of complex pharmaceutical molecules.[12]

Caption: Key steps in the Darzens glycidic ester condensation.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. tert-Butyl chloroacetate is a hazardous chemical and must be handled with appropriate precautions.

Table 2: Summary of Hazard Information

| Hazard Category | Description | Precautionary Measures | Source(s) |

| Flammability | Flammable liquid and vapor (Category 3). | Keep away from heat, sparks, and open flames. Use spark-proof tools. | [14][15][16] |

| Toxicity | Harmful if swallowed, in contact with skin, and toxic if inhaled. | Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. Use only in a chemical fume hood. | [2][14][15] |

| Corrosivity | Causes skin irritation and serious eye irritation. Lachrymator. | Wear appropriate PPE. In case of contact, rinse immediately and thoroughly with water. | [5][14][15] |

| Incompatible Materials | Strong oxidizing agents, strong bases, metals, strong reducing agents. | Store away from incompatible materials. | [15][16] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | Keep away from sources of ignition. | [5][14][16] |

All personnel handling this substance must be thoroughly trained on its hazards and the proper use of personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[14]

Conclusion

tert-Butyl chloroacetate is a foundational reagent for chemical synthesis in the pharmaceutical and fine chemical industries. Its well-defined molecular structure and predictable reactivity, confirmed by robust spectroscopic data, enable its use in a variety of critical chemical transformations. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms is essential for any researcher or drug development professional aiming to leverage this versatile chemical building block for innovation and discovery.

References

-

Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

- CN106397189A - Synthesis method of tert-butyl chloroacetate. (2017, February 15). Google Patents.

-

Mastering tert-Butyl Chloroacetate: Your Guide to Pharmaceutical Synthesis. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

tert-Butyl chloroacetate | C6H11ClO2 | CID 66052. (n.d.). PubChem. Retrieved from [Link]

- US5591888A - Process for producing tert.-butyl chloroacetate. (1997, January 7). Google Patents.

-

Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Butyl chloroacetate | C6H11ClO2 | CID 11530. (n.d.). PubChem. Retrieved from [Link]

-

Chloroacetic acid tert-butyl ester - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

Sources

- 1. CAS 107-59-5: tert-Butyl chloroacetate | CymitQuimica [cymitquimica.com]

- 2. tert-Butyl chloroacetate | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5 [matrix-fine-chemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]

- 7. tert-Butyl chloroacetate(107-59-5) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tert-Butyl chloroacetate(107-59-5) IR Spectrum [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]

- 12. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 15. fishersci.fi [fishersci.fi]

- 16. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of tert-Butyl 2-chloro-3-oxobutanoate: A Technical Guide for Researchers

Abstract

Tert-Butyl 2-chloro-3-oxobutanoate is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility in complex molecular architectures is, however, fundamentally governed by its solubility in various organic solvents. This technical guide provides an in-depth exploration of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles guiding its solubility, provides a robust experimental framework for its determination, and offers expert insights into solvent selection for synthesis, purification, and formulation. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility in Synthesis and Drug Development

The solubility of a chemical compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For a molecule like this compound, which often serves as a crucial intermediate in multi-step synthetic pathways, understanding its solubility profile is paramount. Proper solvent selection, guided by solubility data, can significantly impact reaction kinetics, yield, and purity. In the context of drug development, the solubility of synthetic intermediates can influence process scalability, purification efficiency, and ultimately, the cost-effectiveness of active pharmaceutical ingredient (API) manufacturing. The presence of a tert-butyl group in molecules can enhance potency and metabolic stability in some drug candidates.[1]

This guide will delve into the structural features of this compound that influence its solubility and provide a systematic approach for researchers to determine its solubility in a range of organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₁₃ClO₃ | [2] |

| Molecular Weight | 192.64 g/mol | |

| CAS Number | 7304-72-5 | |

| Appearance | Expected to be an oily liquid | [3] |

| Predicted XlogP | 1.7 | [2] |

The predicted XlogP value of 1.7 suggests that this compound possesses a moderate degree of lipophilicity. This indicates a preference for organic solvents over water. The presence of polar functional groups, namely the two carbonyl groups and the chloro-substituent, introduces polarity to the molecule, suggesting that it will not be exclusively soluble in non-polar solvents. The bulky tert-butyl group, however, can sterically hinder interactions with highly polar or protic solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The age-old principle of "like dissolves like" remains a powerful predictive tool in assessing solubility.[4] This axiom is rooted in the intermolecular forces between the solute (this compound) and the solvent.

-

Polarity: The polarity of a solvent plays a crucial role. Solvents can be broadly classified as polar (protic and aprotic) and non-polar. Given the presence of both polar (carbonyl, chloro) and non-polar (tert-butyl, alkyl backbone) moieties in this compound, it is expected to exhibit good solubility in solvents of intermediate polarity.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl oxygens. Therefore, it is likely to be soluble in protic solvents that can act as hydrogen bond donors (e.g., alcohols). However, the steric bulk of the tert-butyl group may limit the extent of these interactions.

-

Dipole-Dipole Interactions: The polar C-Cl and C=O bonds create a molecular dipole moment. Polar aprotic solvents with significant dipole moments (e.g., acetone, ethyl acetate) are expected to be effective at solvating this compound through dipole-dipole interactions.

-

Van der Waals Forces: The non-polar alkyl portions of the molecule will interact with non-polar solvents (e.g., hexanes, toluene) through weaker van der Waals forces.

Based on these principles, we can hypothesize the solubility of this compound in various solvent classes.

Predicted Solubility Profile

While experimental data is scarce, a qualitative prediction of solubility can be made based on the structural analysis and theoretical principles discussed above.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Moderate | The alkyl backbone and tert-butyl group will interact favorably with non-polar solvents. However, the polar functional groups will limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents have intermediate polarity and can engage in dipole-dipole interactions with the solute. They are generally good solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl groups. Solubility may decrease with increasing chain length of the alcohol due to a decrease in polarity. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Moderate | The compound is expected to be sparingly soluble in water due to its significant non-polar character.[5] DMSO, being a highly polar aprotic solvent, may offer better solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of comprehensive published data, an experimental approach is necessary to quantitatively determine the solubility of this compound. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

This compound (of known purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound to a known volume of each selected organic solvent (e.g., 2 mL). The amount of solute should be sufficient to ensure that a solid phase remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining particulate matter. This step is crucial to avoid overestimation of the solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

-

Accurately dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

Conclusion

The solubility of this compound is a critical parameter for its effective utilization in organic synthesis and drug development. While quantitative data is not widely published, a thorough understanding of its physicochemical properties and the principles of solubility allows for reasoned predictions of its behavior in various organic solvents. This guide provides a theoretical framework for these predictions and, more importantly, a detailed experimental protocol for the accurate determination of its solubility. By following the outlined procedures, researchers can generate the necessary data to optimize reaction conditions, streamline purification processes, and facilitate the seamless integration of this valuable building block into their synthetic endeavors.

References

- Vertex AI Search. (2022, May 31).

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search. Experiment 1. Solubility of Organic Compounds | PDF - Scribd.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search.

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. Synthesis of tert.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. tert.-BUTYL CHLORIDE - Organic Syntheses Procedure.

- Vertex AI Search. (2026, January 24). Mastering Tert-Butyl Chloroacetate: Your Guide to Pharmaceutical Synthesis.

- Vertex AI Search.

- Vertex AI Search. (2025, August 8).

- Vertex AI Search. (2005, October 3). Material Safety Data Sheet - tert.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Butyl 2-chlorobutanoate - Chemical & Physical Properties by Cheméo.

- Vertex AI Search. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

- Vertex AI Search. tert-Butyl chloride - Wikipedia.

- Vertex AI Search. (2022, May 19). Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs.

- Vertex AI Search. (2022, September 8). Properties of Common Organic Solvents.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. PubChemLite - this compound (C8H13ClO3) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. chem.ws [chem.ws]

- 5. tert-Butyl chloride - Wikipedia [en.wikipedia.org]

- 6. fishersci.fi [fishersci.fi]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Safety & Handling of tert-Butyl 2-chloro-3-oxobutanoate

This technical guide is structured as a specialized Risk Assessment and Handling Protocol , designed for researchers utilizing tert-Butyl 2-chloro-3-oxobutanoate in high-stakes pharmaceutical synthesis (e.g., Febuxostat intermediates).

CAS: 7304-72-5 | Synonyms: tert-Butyl 2-chloroacetoacetate; 2-Chloro-3-oxobutyric acid tert-butyl ester

Executive Summary: The "Warhead" in Your Flask

As drug development professionals, we often treat reagents as mere commodities. However, This compound represents a specific class of

Its utility in synthesizing aminothiazoles—such as in the production of the xanthine oxidase inhibitor Febuxostat —relies on this high reactivity. Consequently, the safety protocols below are not bureaucratic checkboxes but chemical necessities to prevent severe mucosal injury and experiment failure.

Hazard Profiling & Toxicology

Core Danger: This compound is a Lachrymator and Corrosive Agent .

The presence of the chlorine atom at the

| Hazard Class | GHS Classification (Derived) | Mechanism of Action |

| Acute Toxicity | Category 3 (Inhalation), Category 4 (Oral) | Alkylation of cellular proteins; disruption of respiratory enzymes. |

| Skin/Eye Corrosion | Category 1B (Causes severe burns) | Rapid hydrolysis on moist surfaces (eyes/lungs) releases HCl and alkylating species. |

| Lachrymator | Yes (High Potency) | Activates TRPA1 ion channels in sensory nerves, causing immediate, debilitating pain and tearing. |

| Sensitization | Skin Sensitizer (Category 1) | Haptenization of skin proteins leads to allergic contact dermatitis upon repeat exposure. |

The "Silent" Decomposition Risk

Unlike simple esters,

-

Pathway: Acid-catalyzed elimination of isobutylene.

-

Trigger: Moisture (generating trace HCl) or Heat (>40°C).

-

Result: Pressure buildup (isobutylene gas) and formation of the unstable 2-chloroacetoacetic acid, which rapidly decarboxylates to chloroacetone (a World War I tear gas agent).

Physical Properties & Stability Data

Note: Experimental data for this specific CAS is scarce. Values below incorporate Structure-Activity Relationship (SAR) data from the ethyl analog (CAS 609-15-4) and predicted models.

| Property | Value / Status | Implications for Handling |

| Physical State | Colorless to pale yellow liquid | Discoloration (darkening) indicates decomposition/HCl formation. |

| Boiling Point | ~75–80°C at 1 mmHg (Predicted) | Do not distill at atmospheric pressure. High vacuum required to prevent thermal runaway. |

| Density | ~1.12 g/mL | Denser than water; sinks in aqueous biphasic washes. |

| Flash Point | >85°C (Estimated) | Combustible. Ground all glassware to prevent static discharge. |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in water; rapidly in basic aqueous media. |

Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the operator from the lachrymatory vapors while maintaining the anhydrous integrity of the reagent.

Diagram 1: The "Zero-Exposure" Handling Loop

Caption: Figure 1. Closed-loop handling prevents lachrymator release. Never open bottles outside a functional fume hood.

Step-by-Step Methodology

1. Storage & Inspection:

-

Store at 2–8°C under Argon.

-

Self-Validating Check: Before opening, visually inspect the septum. A bulging septum indicates isobutylene release (decomposition). If bulged, vent carefully in the hood via a needle into a bleach trap.

2. Transfer Techniques:

-

Never pour this reagent. Use the "Syringe-and-Septum" technique.

-

Flush the receiving flask with Nitrogen/Argon before addition.

-

Why? Oxygen accelerates radical decomposition; moisture catalyzes hydrolysis to HCl.

3. Reaction Setup (The Hantzsch Synthesis Context):

-

When reacting with thioamides (e.g., for Febuxostat synthesis), the reaction generates HCl as a byproduct.

-

Mandatory: Equip the reaction vessel with a drying tube or an inert gas line leading to a scrubber (NaOH solution) to neutralize acidic fumes.

4. Decontamination & Spill Control:

-

Minor Spill (<5 mL): Cover with solid sodium bicarbonate (

) to neutralize acid, then absorb with vermiculite. -

Decon Solution: A mixture of 5% Sodium Thiosulfate and 5% Sodium Bicarbonate . The thiosulfate nucleophilically attacks the

-chloro group, destroying the lachrymatory potential.

Application Logic: Febuxostat Synthesis

The primary utility of this reagent in drug development is the construction of the thiazole ring via the Hantzsch Thiazole Synthesis .

Diagram 2: Mechanistic Pathway & Critical Intermediates

Caption: Figure 2. The reagent acts as a C3 + C4 synthon. The chlorine atom is the leaving group driving the initial coupling.

Process Insight: In the synthesis of Febuxostat, the tert-butyl group is strategically chosen over ethyl/methyl esters.[1] It provides steric bulk that directs regioselectivity and allows for mild acid-catalyzed deprotection later in the sequence (using TFA or HCl), avoiding harsh saponification conditions that might damage the thiazole ring [1].

Emergency Response (Medical)

-

Eye Contact: DO NOT RUB. The lachrymator binds to corneal nerves. Flush with water for 15 minutes. If available, use Diphoterine® immediately.

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG helps solubilize the lipophilic ester better than water alone.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen is required. Pulmonary edema may be delayed up to 24 hours.

References

- CN108358866B. Preparation method of febuxostat intermediate and application. Google Patents.

-

PubChem . Compound Summary: this compound (CAS 7304-72-5).[2] National Library of Medicine. Available at: [Link]

- Litvinova, V. A.Methods for functionalization of anthraquinones. Russian Chemical Reviews (2024). (Discussing the reactivity of 2-chloroacetoacetic esters).

- Hantzsch, A.Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational chemistry for thiazole/pyridine synthesis).

Sources

Navigating the Physical Properties of Alkyl Chloroesters: A Technical Guide to tert-Butyl 2-Chloroacetate and its Isomer, tert-Butyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between tert-Butyl 2-Chloroacetoacetate and tert-Butyl Chloroacetate

In the landscape of organic synthesis and pharmaceutical development, precision in chemical nomenclature is paramount. A seemingly minor difference in a chemical name can denote a vastly different molecular structure with distinct physical and chemical properties. This guide addresses the physical properties, specifically the boiling point and density, of a requested compound, tert-butyl 2-chloroacetoacetate, and clarifies a common point of confusion with its structural isomer, tert-butyl chloroacetate.

While "tert-butyl 2-chloroacetoacetate" is a valid chemical name, extensive searches of chemical databases and literature reveal a notable lack of readily available information regarding its synthesis and physical characterization. Conversely, "tert-butyl chloroacetate" (CAS Number 107-59-5) is a well-documented and commercially available compound with established physical properties and a range of applications.[1][2] It is plausible that inquiries for the former may be intended for the latter, a common occurrence in chemical research.

This guide will therefore focus on the thoroughly characterized tert-butyl chloroacetate , providing a comprehensive overview of its boiling point and density, the methodologies for their determination, and the compound's relevance in scientific research and development. We will begin by presenting the known physical data for tert-butyl chloroacetate and then delve into the experimental protocols for measuring these fundamental properties.

Physical Properties of tert-Butyl Chloroacetate

The boiling point and density of a compound are critical parameters that inform its purification, handling, and application in various chemical processes. For tert-butyl chloroacetate, these properties have been experimentally determined and are reported in various chemical sources.

| Physical Property | Value | Conditions |

| Boiling Point | 48-49 °C | at 11 mmHg |

| 60 °C | at 15 mmHg | |

| 118-119 °C | at atmospheric pressure (calculated) | |

| Density | 1.053 g/mL | at 25 °C |

| 1.05 g/cm³ | at 20 °C |

Note: The boiling point of a liquid is dependent on the ambient pressure. Reporting the boiling point at reduced pressure is common for compounds that may decompose at their atmospheric boiling point.

The Significance of tert-Butyl Chloroacetate in Research and Development

Tert-butyl chloroacetate serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][3] Its utility stems from the presence of two reactive sites: the ester group and the carbon-chlorine bond.

It is frequently employed in the synthesis of:

-

Pharmaceutical Intermediates: As a building block for active pharmaceutical ingredients (APIs).[1]

-

Heterocyclic Compounds: Including the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine esters.

-

Specialty Chemicals: Such as in the development of sensors and other functional molecules.

The tert-butyl ester group in tert-butyl chloroacetate also acts as a protecting group for carboxylic acids, which can be cleaved under specific acidic conditions.

Experimental Determination of Boiling Point and Density

The accurate determination of a compound's boiling point and density is a fundamental aspect of its characterization. The following protocols outline the standard laboratory procedures for these measurements.

Determination of Boiling Point under Reduced Pressure

Given that many organic compounds can decompose at high temperatures, determining the boiling point at a reduced pressure (vacuum distillation) is a common and often necessary technique.[4][5]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] By reducing the external pressure, the boiling point is lowered.[4][5]

Experimental Workflow:

Caption: Workflow for Density Determination using a Pycnometer.

Step-by-Step Methodology:

-

Preparation: Thoroughly clean and dry the pycnometer.

-

Tare Weight: Accurately weigh the empty, dry pycnometer on an analytical balance.

-

Temperature Equilibration: Allow the tert-butyl chloroacetate and the pycnometer to reach a constant, known temperature (e.g., 25°C) in a water bath.

-

Filling: Carefully fill the pycnometer with the tert-butyl chloroacetate, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to escape through the capillary.

-

Final Weighing: Dry the outside of the pycnometer and weigh it again.

-

Calculation: The density is calculated by dividing the mass of the liquid (final weight minus tare weight) by the known volume of the pycnometer.

Causality in Experimental Choices:

-

Pycnometer: Selected for its high precision in defining a specific volume. [7][8]* Temperature Control: Density is temperature-dependent; therefore, maintaining a constant temperature is crucial for accuracy.

-

Analytical Balance: Required for precise mass measurements, which are essential for an accurate density calculation.

Safety and Handling of tert-Butyl Chloroacetate

As with any chemical reagent, proper safety precautions are essential when handling tert-butyl chloroacetate.

-

Hazards: It is a flammable liquid and vapor. [9][10][11]It can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. [11][12]* Handling: Work in a well-ventilated area, preferably a chemical fume hood. [11][12]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. [11][12]

Conclusion

This technical guide has provided a comprehensive overview of the boiling point and density of tert-butyl chloroacetate, a key intermediate in organic synthesis. By clarifying the distinction from its lesser-known isomer, tert-butyl 2-chloroacetoacetate, and detailing the established physical properties and their experimental determination, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental physical properties is indispensable for the effective and safe utilization of this versatile chemical compound in the advancement of science and medicine.

References

- How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). [Source not available].

- What Is a Laboratory Pycnometer and How Does It Work? (2025, December 10). Pobel.

- Pycnometers for Precise Density Determin

- Density Determin

- Pycnometer - Chemical Engineering. (2008, February 24). University of Utah.

- tert-Butyl chloroacetate 107-59-5 wiki. [Source not available].

- Secondary Butyl Chloro Acetate | 107-59-5. Sontara Organo Industries.

- tert-Butyl chloroacetate | 107-59-5. (2026, January 29). ChemicalBook.

- tert-Butyl chloroacet

- tert-Butyl chloroacet

- tert-Butyl chloroacet

- Experiment 6 - AN INVESTIGATION OF THE PRESSURE DEPENDENCE OF THE BOILING-POINT OF W

- tert-Butyl chloroacetate. (2013, August 27). [Source not available].

- 14.6 Boiling Water at Reduced Pressure. [Source not available].

- Experiment name / Determination of Boiling point Purpose. [Source not available].

- SAFETY DATA SHEET. (2012, September 27). Fisher Scientific.

- Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. (2005, October 3). Cole-Parmer.

- reduced pressure boiling. qut.

- Vapor Pressure - Boiling Water Without He

- CAS 107-59-5: tert-Butyl chloroacet

- Tert-Butyl Chloroacetate: Properties, Synthesis and Applic

- 590-02-3 Butyl 2-chloroacetate C6H11ClO2, Formula,NMR,Boiling Point,Density,Flash Point. [Source not available].

- SAFETY DATA SHEET. (2012, September 27). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2012, February 22). Fisher Scientific.

- tert-Butyl chloroacet

- CN106397189A - Synthesis method of tert-butyl chloroacetate.

- tert-Butyl chloroacet

- tert-Butyl Chloroacetate | 107-59-5. Tokyo Chemical Industry (India) Pvt. Ltd..

- Mastering Tert-Butyl Chloroacetate: Your Guide to Pharmaceutical Synthesis. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD..

- TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5.

Sources

- 1. nbinno.com [nbinno.com]

- 2. TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5 [matrix-fine-chemicals.com]

- 3. htdchem.com [htdchem.com]

- 4. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 5. cms.qut.edu.au [cms.qut.edu.au]

- 6. Vapor Pressure - Boiling Water Without Heat [chem.rutgers.edu]

- 7. What Is a Laboratory Pycnometer and How Does It Work? - Pobel [pobel.com]

- 8. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

reactivity profile of alpha-chloro beta-keto esters

Reactivity Profile of -Chloro -Keto Esters: A Technical Guide

Executive Summary

This guide analyzes the reactivity profile of these compounds, moving beyond basic textbook definitions to explore their application in high-value transformations: heterocycle synthesis (Hantzsch/Feist-Benary) and Dynamic Kinetic Resolution (DKR) for chiral center generation.

Structural Dynamics & Electronic Profile

To manipulate

The "Ambident" Nature

The

-

Enhanced Acidity: The pKa of the

-proton drops significantly (approx. pKa 9–11) compared to unsubstituted -

Electrophilic Activation: The C-Cl bond is activated for SN2 displacement, but the adjacent carbonyls also invite nucleophilic attack (1,2-addition).

Reactivity Map

The following diagram illustrates the competing sites of reactivity that a chemist must control.

Figure 1: Reactivity map detailing the electrophilic sites. The interplay between Site 1 and Site 2 is the basis for heterocycle synthesis.

The Heterocyclic Gateway

For medicinal chemistry, the primary utility of this scaffold is the rapid construction of 5-membered heterocycles.

Hantzsch Thiazole Synthesis

The reaction of

-

Mechanism: SN2 displacement of the chloride by the sulfur atom (soft nucleophile), followed by intramolecular condensation of the nitrogen onto the ketone carbonyl.

-

Critical Control Point: The reaction is typically spontaneous in refluxing ethanol. However, trapping the intermediate hydroxy-thiazoline is possible if the temperature is too low.

Feist-Benary Furan Synthesis

Reaction with 1,3-dicarbonyls creates substituted furans. This pathway competes with the Hantzsch synthesis if the nucleophile is an enolate rather than a thioamide.

Figure 2: The Hantzsch Thiazole synthesis pathway.[1] Note the aromatization driving force in the final step.

Stereoselective Transformations: Dynamic Kinetic Resolution (DKR)

This is the highest-value application for asymmetric synthesis.

The Mechanism

This process relies on Noyori’s Asymmetric Transfer Hydrogenation .

-

Racemization: The

-position is acidic.[2] In the presence of a base (or solvent), the (R) and (S) enantiomers of the starting chloride interconvert rapidly via the enol. -

Selective Reduction: A chiral Ruthenium catalyst (e.g., Ru-BINAP) reduces one enantiomer significantly faster than the other (

). -

Result: As the "fast" enantiomer is depleted, the "slow" enantiomer racemizes to replenish the "fast" pool, funneling the entire mixture into a single chiral product.

DKR Data Profile[3]

| Parameter | Standard Kinetic Resolution | Dynamic Kinetic Resolution (DKR) |

| Max Theoretical Yield | 50% | 100% |

| Starting Material | Racemic | Racemic (must be labile) |

| Catalyst System | Ru-BINAP / Ru-TsDPEN | Ru-BINAP / Ru-TsDPEN |

| Key Requirement | ||

| Product Utility | Chiral building block | Precursor to chiral epoxides (Darzens) |

Experimental Protocols

Synthesis of Ethyl 2-Chloroacetoacetate

Direct chlorination using Sulfuryl Chloride (SO2Cl2).

Safety Note: SO2Cl2 releases HCl and SO2 gas. Perform in a high-efficiency fume hood.

-

Setup: Charge a 3-neck round bottom flask with Ethyl Acetoacetate (1.0 equiv) and dry Dichloromethane (DCM) (5 vol). Cool to 0°C.

-

Addition: Add Sulfuryl Chloride (1.05 equiv) dropwise via an addition funnel over 30 minutes.

-

Why? Controlling the rate prevents the exotherm from triggering di-chlorination.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (or GC) for disappearance of starting material.

-

Quench: Pour the reaction mixture slowly into ice-cold saturated NaHCO3.

-

Caution: Vigorous CO2 evolution will occur.

-

-

Workup: Separate phases. Wash organic layer with water and brine.[3] Dry over MgSO4 and concentrate.

-

Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficient for heterocycle synthesis.

Hantzsch Thiazole Formation (General Procedure)

-

Mixing: Dissolve Ethyl 2-chloroacetoacetate (1.0 equiv) and Thiourea (1.1 equiv) in Ethanol (10 vol).

-

Reflux: Heat to reflux for 2–4 hours. A precipitate (the thiazole hydrochloride salt) often forms.

-

Isolation: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, neutralize with aqueous ammonia to precipitate the free base.

Troubleshooting & Stability

| Issue | Root Cause | Corrective Action |

| Di-chlorination | Excess SO2Cl2 or high temp. | Maintain strict stoichiometry (1.05 eq) and keep T < 5°C during addition. |

| Favorskii Rearrangement | Use of strong alkoxide bases.[3] | Use weaker bases (Pyridine, NaHCO3) or switch to non-nucleophilic bases if deprotonation is needed. |

| Lachrymatory Effect | Volatility of | Handle only in hoods; quench all glassware with dilute ammonia before removing from hood. |

| Low Yield in DKR | Slow racemization ( | Increase acidity slightly or change solvent to facilitate enolization. |

References

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mcat-review.org [mcat-review.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of Tert-Butyl Esters Under Basic Conditions

Introduction

In the landscape of modern organic synthesis, the tert-butyl (t-Bu) ester stands as a cornerstone for the protection of carboxylic acids. Its widespread adoption in academic research, pharmaceutical development, and the synthesis of complex molecules is a testament to its unique blend of stability and selective lability.[1] While its facile cleavage under mild acidic conditions is well-documented and frequently exploited, it is the remarkable stability of the t-butyl ester under basic conditions that provides chemists with a crucial element of control and flexibility.[2] This technical guide offers an in-depth exploration of this stability, moving beyond general statements to provide a mechanistic understanding, quantitative comparisons, and field-proven protocols for researchers, scientists, and drug development professionals. We will dissect the origins of this stability, its application in orthogonal synthetic strategies, and the specific, often non-intuitive, conditions under which it can be overcome.

Section 1: The Mechanistic Basis of Base Resistance

To comprehend the stability of tert-butyl esters, one must first understand the common mechanism of base-mediated ester hydrolysis, or saponification. For simple, unhindered esters like methyl or ethyl esters, the reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[3]

This mechanism involves two key steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the alkoxide (⁻OR) as the leaving group and reforming the carbonyl group to yield a carboxylic acid, which is immediately deprotonated by the basic medium to form a carboxylate salt.[4]

The entire process hinges on the accessibility of the carbonyl carbon. Herein lies the fundamental reason for the stability of tert-butyl esters. The voluminous, sterically demanding tert-butyl group acts as a formidable shield, physically obstructing the trajectory of the incoming hydroxide nucleophile.[1][5] This steric hindrance dramatically increases the activation energy required for the formation of the tetrahedral intermediate, rendering the BAC2 pathway kinetically unfavorable under standard conditions.

Section 2: Quantitative Assessment of Base Resistance

The kinetic impact of steric hindrance is not merely qualitative; it is a dramatic quantitative effect. While precise saponification rates are highly dependent on solvent and temperature, the relative rates provide a clear picture of the tert-butyl ester's stability. The introduction of bulk on the alcohol portion of the ester progressively decreases the rate of hydrolysis.

| Ester Type | Structure of Alkyl Group (-R') | Relative Rate of Saponification (Approx.) | Causality for Rate Difference |

| Methyl Ester | -CH₃ | ~22 | Minimal steric hindrance allows for rapid nucleophilic attack. |

| Ethyl Ester | -CH₂CH₃ | 1 | The baseline for comparison. |

| Isopropyl Ester | -CH(CH₃)₂ | ~0.1 | Increased steric bulk from two methyl groups significantly slows the reaction.[6][7] |

| tert-Butyl Ester | -C(CH₃)₃ | ~0.01 | Extreme steric shielding by three methyl groups renders the carbonyl carbon virtually inaccessible to nucleophiles under standard aqueous basic conditions.[6][8] |

Section 3: A Cornerstone of Orthogonal Synthesis: The Fmoc/tBu Strategy

The robust stability of tert-butyl esters to bases is not just a chemical curiosity; it is the foundation of one of the most powerful strategies in modern chemical synthesis: orthogonal protection.[9] An orthogonal protection scheme allows for the selective deprotection of one functional group in the presence of others by using reaction conditions that are mutually exclusive.[10]

The preeminent example is the 9-fluorenylmethoxycarbonyl (Fmoc)/tBu strategy used in Solid-Phase Peptide Synthesis (SPPS).[11]

-

N-α-Amino Protection: The N-terminus of the growing peptide chain is protected with the Fmoc group, which is labile to basic conditions (typically 20% piperidine in DMF).

-

Side-Chain Protection: The side chains of reactive amino acids, such as the carboxylic acids of aspartic acid (Asp) and glutamic acid (Glu), are protected as tert-butyl esters.

Section 4: Pushing the Limits: Conditions for Basic Cleavage

While exceptionally stable, the resistance of tert-butyl esters to basic cleavage is not absolute. Under specific and forcing conditions, saponification can be achieved. These methods typically avoid water and use highly active, poorly solvated bases, providing a powerful tool for situations where acidic deprotection is not viable.

Protocol 1: Non-Aqueous Saponification with NaOH in MeOH/CH₂Cl₂

This method leverages a non-aqueous environment to enhance the nucleophilicity of the hydroxide ion. It has been shown to be effective for the hydrolysis of sterically hindered esters at room temperature.[12]

Methodology:

-

Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (NaOH, 3.0 eq) in methanol.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to over a day depending on the substrate.[12]

-

Workup: Upon completion, carefully neutralize the mixture with dilute aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Anhydrous Cleavage with Powdered KOH in THF

This protocol offers a safe and simple alternative for the cleavage of tert-butyl esters, particularly benzoates, at ambient temperature.[13]

Methodology:

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the tert-butyl ester substrate (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add powdered potassium hydroxide (KOH, >3.0 eq) to the solution. For some substrates, the addition of a crown ether (e.g., 18-crown-6) can accelerate the reaction by solubilizing the KOH.

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, quench the reaction by cautiously adding water. Acidify the aqueous layer with dilute HCl to protonate the carboxylate.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify as necessary.

Section 5: Practical Considerations in Drug Development

In the multi-step synthesis of drug candidates, the stability of a protecting group to a wide range of reagents is paramount. The tert-butyl ester's resistance to bases makes it an ideal choice when downstream steps involve:

-

Strong, non-nucleophilic bases: Reagents like Lithium Diisopropylamide (LDA), Potassium tert-butoxide (t-BuOK), or Sodium Hydride (NaH) do not cleave the t-butyl ester.[5]

-

Organometallic reagents: Grignard (RMgX) and organolithium (RLi) reagents generally do not react with the sterically shielded t-butyl ester.[5]

-

Nucleophilic amines: Conditions used for the removal of other protecting groups, such as piperidine for Fmoc or hydrazine for phthalimides, are tolerated.

-

Reductants: Common hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) do not reduce the ester.[5]

The choice of protecting group is a critical decision in synthetic planning. The following diagram provides a logical framework for this process.

Conclusion

The stability of the tert-butyl ester under basic conditions is a direct consequence of kinetic resilience derived from severe steric hindrance. This property prevents the standard BAC2 saponification pathway that readily cleaves less hindered esters. This predictable stability has been masterfully exploited in orthogonal protection strategies, most notably in peptide synthesis, enabling the construction of highly complex molecules with precision. While not completely inert—as demonstrated by specialized non-aqueous basic cleavage protocols—its general robustness to a vast array of basic and nucleophilic reagents solidifies the tert-butyl ester's position as an indispensable and versatile tool in the arsenal of the modern synthetic chemist.

References

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science. [Link]

-

Chemistry - The Central Science. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Acids - Reagent Guides. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

-

Psiberg. (2022). Hydrolysis of Esters: Mechanism and Conditions. [Link]

-

Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

-

Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. [Link]

-

da Silva, R. O., et al. (2025). Impact of steric hindrance in levulinic acid esterification to levulinate esters: kinetic and thermodynamic studies. ResearchGate. [Link]

-

DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. tert-Butyl Esters [organic-chemistry.org]

Precision Phase Transition Analysis: tert-Butyl 2-chloro-3-oxobutanoate

Technical Guide for Physicochemical Characterization

Executive Summary & Physicochemical Context

tert-Butyl 2-chloro-3-oxobutanoate (CAS: 5149-68-8; also known as tert-butyl 2-chloroacetoacetate) is a critical synthetic intermediate, notably utilized in the synthesis of thiazole-based pharmaceuticals and functionalized heterocycles.[1][2][3]

While often requested, the "melting point determination" of this compound presents a unique semantic and technical challenge: This compound is typically a liquid at ambient temperature. Consequently, the characterization of its solid-liquid phase transition is technically a Freezing Point or Glass Transition (

Core Challenges

-

Thermal Instability: As a

-keto ester, the compound is prone to thermal decarboxylation and elimination of isobutylene, particularly in the presence of trace acids or moisture.[1] -

Supercooling: The bulky tert-butyl group and internal hydrogen bonding (keto-enol tautomerism) can inhibit crystallization, leading to significant supercooling or glass formation rather than a sharp melting point.[1][2]

-

Hygroscopicity: Absorption of atmospheric moisture hydrolyzes the ester, altering phase transition data.

Structural & Mechanistic Analysis

Understanding the molecular behavior is prerequisite to accurate analysis.[1] The compound exists in a dynamic equilibrium between keto and enol forms, which influences its freezing behavior.[1]

Figure 1: Tautomeric equilibrium and potential thermal decomposition pathways affecting phase analysis.

Methodological Protocols

Due to the likely liquid state at room temperature, standard capillary melting point apparatus (Thiele tube or automated heater) is unsuitable and potentially dangerous due to decomposition risks at high heat. Two valid methods are proposed: Differential Scanning Calorimetry (DSC) for high-precision R&D, and a Modified Freezing Point Tube method for process control.[2]

Protocol A: Differential Scanning Calorimetry (Gold Standard)

Objective: Determine the onset of melting (

Equipment:

-

DSC Instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+)

-

Hermetically sealed aluminum pans (to prevent volatile loss/moisture ingress)

-

Liquid Nitrogen Cooling System (LNCS) or RCS

Workflow:

-

Sample Preparation:

-

Equilibrate sample to 20°C.

-

Pipette 5–10 mg of liquid this compound into the aluminum pan bottom.

-

Critical: Seal hermetically immediately to prevent hydrolysis.[2]

-

-

Thermal Cycle (Heat-Cool-Heat):

-

Step 1 (Conditioning): Equilibrate at 25°C.

-

Step 2 (Cooling): Ramp 10°C/min to -80°C. (Detects crystallization exotherm).

-

Step 3 (Isothermal): Hold at -80°C for 5 minutes.

-

Step 4 (Heating): Ramp 5°C/min to 40°C. (Detects melting endotherm).

-

-

Data Analysis:

Protocol B: Modified Freezing Point (Process Control)

Objective: Rapid purity check for bulk synthesis.

Equipment:

-

Calibrated thermometer (Range: -50°C to +50°C, 0.1°C div).

-

Cooling bath (Dry ice/Acetone or Glycol chiller).[2]

-

Mechanical stirrer (wire loop).[2]

Workflow:

-

Fill the inner tube with 15 mL of the sample.

-

Immerse in the cooling bath set to approx. -40°C.

-

Stir continuously to prevent supercooling.[2]

-

Monitor temperature.[2][4][5] The temperature will drop, then plateau briefly as crystallization releases latent heat.

-

Record the plateau temperature as the Freezing Point.

Data Interpretation & Validation

The following table summarizes expected behaviors and their interpretation.

| Observation (DSC/Visual) | Interpretation | Action |

| Sharp Endotherm (Heating) | Pure crystalline solid phase.[1][2][3] Peak onset is | Valid Result. |

| Broad/Split Endotherm | Impurity present or mixture of tautomers.[1][2] | Check Purity (GC/HPLC). |

| Glass Transition ( | Sample formed an amorphous glass (supercooled). | Re-run with slower cooling (2°C/min) or annealing step. |

| Exotherm during Heating | "Cold Crystallization" – sample crystallized after | Use the subsequent endotherm for |

| Baseline Shift >50°C | Thermal decomposition (Decarboxylation).[1][2] | INVALID. Do not exceed 40-50°C. |

Logic Flow for Analysis

Figure 2: Decision matrix for selecting the correct thermal analysis protocol.

References

-

ChemicalBook. (2025).[2] tert-Butyl chloroacetate and related derivatives properties.[1][2][3][4][5][6] Retrieved from [1]

-

Sigma-Aldrich. (2025).[2] this compound Product Specification. Retrieved from [2][3]

-

Litvinova, V. A., et al. (2024). Methods for functionalization of anthraquinones.[1][2][7] Russian Chemical Reviews.[1][2] (Discusses reactivity and use of tert-butyl 2-chloroacetoacetate). Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[2] Butanoic acid, 2-chloro-3-oxo-, ethyl ester Phase Change Data.[1][2][3] (Analogous compound data). Retrieved from [2]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Butanoic acid, 2-chloro-3-oxo-, ethyl ester [webbook.nist.gov]

- 3. TERT-BUTYL-4-CHLORO-3-OXOBUTANOATE | 74530-56-6 [chemicalbook.com]

- 4. tert-Butyl Chloroacetate | 107-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]

- 6. tert-Butyl acetoacetate | CAS#:1694-31-1 | Chemsrc [chemsrc.com]

- 7. Methods for functionalization of anthraquinones | Russian Chemical Reviews [rcr.colab.ws]

literature review on tert-Butyl 2-chloroacetoacetate derivatives

Technical Guide: tert-Butyl 2-Chloroacetoacetate Derivatives

Executive Summary

This technical guide provides a comprehensive review of tert-butyl 2-chloroacetoacetate (CAS: 15476-85-4), a critical

This guide addresses the "Isomer Trap" often encountered in literature: distinguishing the 2-chloro isomer (used for thiazole/pyrrole synthesis and Darzens condensations) from the 4-chloro isomer (a key statin precursor). We focus here on the 2-chloro variant as requested, detailing its synthesis, reactivity, and application in heterocyclic construction.

Part 1: Structural Profile & The Isomer Distinction

Before initiating any protocol, the researcher must verify the regiochemistry of the starting material.

| Feature | 2-Chloroacetoacetate (Target) | 4-Chloroacetoacetate (Common Confusion) |

| Structure | ||

| Reactivity | Electrophilic | Electrophilic |

| Key Application | Hantzsch Thiazole Synthesis (5-carboxylate). | Asymmetric reduction (Statins/L-Carnitine). |

| Stability | Prone to self-condensation; lachrymator. | Relatively more stable. |

Core Utility: The tert-butyl group serves as a bulky protecting group that directs regioselectivity during cyclization and allows for mild cleavage (TFA/HCl) without saponification conditions that might open sensitive lactams or racemize chiral centers.

Part 2: Synthesis of the Core Reagent

Commercially available tert-butyl acetoacetate is the standard precursor. Direct chlorination requires precise temperature control to prevent dichlorination or acid-catalyzed decomposition of the tert-butyl ester.

Protocol: Regioselective -Chlorination

Principle: Sulfuryl chloride (

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

-

Solvation: Dissolve tert-butyl acetoacetate (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/g).

-

Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Do not allow the temperature to exceed 5°C during addition to minimize side reactions.

-

Addition: Add

(1.05 eq) dropwise over 60 minutes. The evolution of -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Workup (Self-Validating Step):

-

Wash the organic layer with cold saturated

(2x) and brine (1x). -

Validation: The aqueous wash must remain basic (pH > 8) to ensure complete removal of acid traces which would degrade the tert-butyl group during concentration.

-

-

Purification: Dry over

and concentrate in vacuo. The product is a pale yellow liquid.[1]-

Storage: Store at -20°C under argon. Use within 48 hours to avoid darkening (decomposition).

-

Part 3: Heterocyclic Synthesis (The Hantzsch Protocol)

The most high-value application of tert-butyl 2-chloroacetoacetate is the synthesis of 2-aminothiazole-5-carboxylates . These scaffolds are ubiquitous in kinase inhibitors and cephalosporin antibiotics.

Mechanism of Action

The reaction proceeds via the Hantzsch Thiazole Synthesis. The sulfur atom of the thiourea acts as a nucleophile, displacing the

Figure 1: Mechanistic pathway for the Hantzsch synthesis of aminothiazoles from

Experimental Protocol: Thiazole Formation

-

Reagents: tert-Butyl 2-chloroacetoacetate (10 mmol), Thiourea (12 mmol), Ethanol (absolute, 30 mL).

-

Procedure:

-

Dissolve thiourea in ethanol (suspension at RT).

-

Add the chloro-ester dropwise. The reaction is exothermic; the suspension will clear as the intermediate forms.

-

Reflux the mixture for 4–6 hours.

-

Monitoring: TLC (50% EtOAc/Hexanes). The starting material (

) should disappear; a polar fluorescent spot (

-

-

Isolation (The "Ammonia Shock"):

-

Concentrate ethanol to 20% volume.

-

Pour residue into ice water.

-

Neutralize with concentrated

to pH 8. This step deprotonates the thiazole salt, causing the free base to precipitate as a solid.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Yield Expectations: 75–85%.[2]

-

Part 4: Asymmetric Transformations (Chiral Building Blocks)

While the 4-chloro isomer is used for statins, the 2-chloro isomer is a precursor for chiral epoxides via the Darzens reaction or syn/anti-chlorohydrins via Dynamic Kinetic Resolution (DKR).

Workflow: Dynamic Kinetic Resolution (DKR)

Because the C2 position is acidic (between two carbonyls), it racemizes rapidly. An enzyme or catalyst that selectively reduces one enantiomer of the ketone can theoretically convert 100% of the racemic starting material into a single stereoisomer of the alcohol.

-

Catalyst: Ruthenium-BINAP (Noyori Hydrogenation).

-

Conditions:

(4 atm), 50°C, DCM/MeOH. -

Product: tert-Butyl (2R, 3R)-2-chloro-3-hydroxybutyrate.

-

Utility: Treatment with base yields the chiral glycidic ester (epoxide), a versatile electrophile.

Figure 2: Reactivity landscape of tert-butyl 2-chloroacetoacetate in drug discovery.

Part 5: Analytical Data Summary

| Assay | Expected Result for tert-Butyl 2-chloroacetoacetate |

| Physical State | Pale yellow liquid; pungent odor. |

| Boiling Point | ~75–80°C at 1 mmHg (Decomposes at higher temp). |

| 1H NMR (CDCl3) | |

| IR Spectrum | 1740 cm |

| Mass Spec | [M+H]+ not always visible due to t-Bu loss; look for fragment [M - 56]. |

References

-

Synthesis of

-Chloro-

Smith, A. B., & Levenberg, P. A. (1981).

-keto esters with sulfuryl chloride." Synthesis, 1981(7), 567-570.

-

-

Hantzsch Thiazole Synthesis Mechanism

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

-

Asymmetric Reduction (Noyori DKR)

-

Noyori, R., et al. (2001).

-Keto Esters." Journal of the American Chemical Society, 123(21), 5128-5129.

-

-

Biocatalytic Reduction of Chloroacetoacetates

-

Kataoka, M., et al. (1997). "Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant." Applied Microbiology and Biotechnology, 48, 699–703.

-

-

Application in Antitubercular Agents (Aminothiazoles)

Sources

Methodological & Application

synthesis of tert-Butyl 2-chloro-3-oxobutanoate from tert-butyl acetoacetate

Abstract

This technical guide details the synthesis of tert-butyl 2-chloro-3-oxobutanoate (CAS 7304-72-5) via the electrophilic halogenation of tert-butyl acetoacetate.[1] While simple in concept, the presence of the acid-labile tert-butyl ester requires strict process control to prevent acid-catalyzed deprotection (isobutylene elimination). We present two validated protocols: a scalable method using Sulfuryl Chloride (

Strategic Analysis & Mechanism

Chemical Utility

-HaloReaction Mechanism

The reaction proceeds via the enol tautomer of the

Key Mechanistic Challenge: